

The Biological Activity of Short-Chain Alkyl Esters: A Technical Guide

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Compound of Interest		
Compound Name:	Cyclohexyl propionate	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain alkyl esters, characterized by their ester functional group and a short alkyl chain, are a class of organic compounds that have garnered significant interest in the scientific community for their diverse biological activities. These activities, which are profoundly influenced by the length of the alkyl chain, span a wide spectrum, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides an in-depth overview of the biological activities of short-chain alkyl esters, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Antimicrobial Activity

Short-chain alkyl esters have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi. The antimicrobial potency is often correlated with the length of the alkyl chain, with a general trend of increasing activity up to a certain chain length, after which the activity may plateau or decrease. This is often attributed to the increased lipophilicity of the esters with longer alkyl chains, facilitating their interaction with and disruption of microbial cell membranes.

Quantitative Antimicrobial Data



The antimicrobial activity of short-chain alkyl esters is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound Series	Alkyl Chain Length	Test Organism	MIC (mg/mL)	Reference
(R)-3- Hydroxybutyric alkyl esters	C1 to C6	E. coli	Decreasing trend, 1.95 for C6	[1]
C1 to C6	S. aureus	Decreasing trend, 1.95 for C6	[1]	
C1 to C6	B. subtilis	Decreasing trend, 0.98 for C6	[1]	_
C1 to C6	C. albicans	Decreasing trend, 0.98 for C6	[1]	_
C1 to C6	A. niger	Decreasing trend, 0.49 for C6	[1]	_
p-Coumarate esters	C8	Botrytis cinerea	>80% inhibition at 100 μM	[2]
C10	Botrytis cinerea	>80% inhibition at 100 µM	[2]	
Erythorbyl fatty acid esters	C14	Gram-positive bacteria	0.09 to 0.6 mM	[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)



The following is a generalized protocol for determining the MIC of short-chain alkyl esters using the broth microdilution method.

Materials:

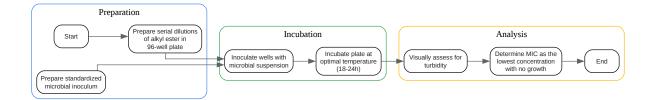
- 96-well microtiter plates
- Bacterial or fungal culture in logarithmic growth phase
- Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria)
- Short-chain alkyl ester stock solutions of known concentration
- · Sterile pipette tips and multichannel pipette
- Incubator

Procedure:

- Prepare a series of twofold dilutions of the short-chain alkyl ester in the growth medium directly in the 96-well plate. The final volume in each well should be 100 μL.
- Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
- Include a positive control well (microorganism in medium without the ester) and a negative control well (medium only).
- Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the ester at which there is no visible growth.

Experimental Workflow for MIC Determination





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Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anti-inflammatory Activity

Several short-chain alkyl esters have been shown to possess anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response. Their mechanism of action often involves the inhibition of pro-inflammatory mediators and the activation of anti-inflammatory pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity can be assessed by measuring the inhibition of inflammatory markers, such as nitric oxide (NO) or pro-inflammatory cytokines, in cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.



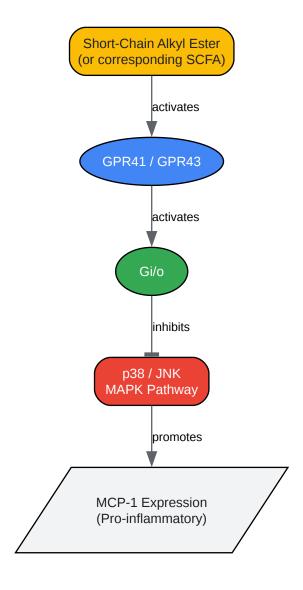
Compound	Assay	Cell Line	IC50	Reference
Monoethylene glycol mono- ibuprofen	Nitric Oxide Inhibition	Mouse Peritoneal Macrophages	0.002 mM	[4]
Monoethylene glycol di- ibuprofen	Nitric Oxide Inhibition	Mouse Peritoneal Macrophages	0.57 mM	[4]
Benzopyranyl ester (AL-5898)	5-HETE and LTB4 synthesis inhibition	A23187- stimulated neutrophils	2-3 μΜ	[5]
Benzopyranyl ester (AL-5898)	U-937 cell adhesion inhibition	HMVEC-L cells	18-30 μΜ	[5]

Signaling Pathways in Inflammation Modulated by Short-Chain Fatty Acids and Their Esters

Short-chain fatty acids (SCFAs), the parent compounds of many biologically active esters, are known to exert their anti-inflammatory effects through several key signaling pathways. While direct evidence for some esters is still emerging, it is hypothesized that they may act similarly, either directly or after hydrolysis to the corresponding SCFA.

SCFAs are known ligands for GPR41 and GPR43.[6][7] Activation of these receptors can lead to the modulation of downstream signaling cascades, such as the p38 and JNK MAPK pathways, ultimately inhibiting the expression of pro-inflammatory molecules like monocyte chemoattractant protein-1 (MCP-1).[8]



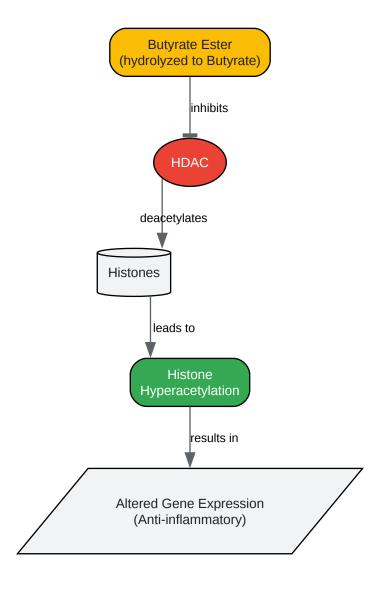


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GPR41/43 signaling pathway modulated by short-chain fatty acids.

Butyrate, a prominent SCFA, is a well-known inhibitor of histone deacetylases (HDACs).[9] By inhibiting HDACs, butyrate and potentially its esters can lead to the hyperacetylation of histones, altering gene expression and suppressing inflammatory responses.



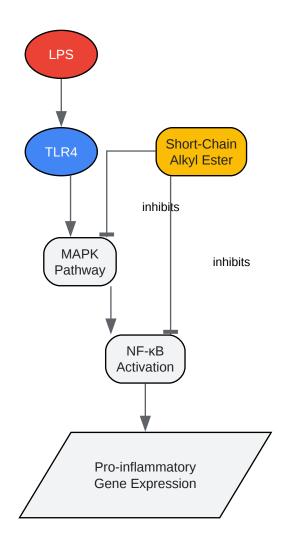


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Mechanism of HDAC inhibition by butyrate.

The NF-κB and MAPK signaling pathways are central to the inflammatory response. Some short-chain fatty acids have been shown to inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory genes.[10] This inhibition can occur through various mechanisms, including the modulation of upstream kinases in the MAPK pathway.





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Inhibition of NF-κB and MAPK signaling by short-chain alkyl esters.

Antioxidant Activity

Certain short-chain alkyl esters, particularly those derived from phenolic acids like gallic acid and p-coumaric acid, exhibit significant antioxidant activity. This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions. The length of the alkyl chain can influence the antioxidant capacity, often exhibiting a "cut-off effect" where an optimal chain length provides maximum activity.[11][12]

Quantitative Antioxidant Data

The antioxidant activity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical



scavenging assays. The results are often expressed as IC50 values or Trolox Equivalent Antioxidant Capacity (TEAC).

Compound Series	Alkyl Chain Length	Assay	Activity	Reference
Gallic acid esters	C0 to C8	DPPH/ABTS	Increasing activity	[12]
C8 to C16	DPPH/ABTS	Decreasing activity	[12]	
Octyl gallate	Rancimat	Best among GA esters	[13]	
Phenethyl trifluoroacetate esters	-	ABTS/DPPH	Good antioxidant effect dependent on hydroxylation	[14]
p-Coumaric acid esters	C8, C10	-	Higher activity than p-coumaric acid	[2]

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
- Short-chain alkyl ester solutions of varying concentrations in a suitable solvent
- Spectrophotometer and cuvettes or 96-well plate reader
- Methanol (or other suitable solvent)

Procedure:

- Prepare a series of dilutions of the short-chain alkyl ester.
- To a cuvette or well of a microplate, add a fixed volume of the DPPH solution (e.g., 1 mL).



- Add a small volume of the ester solution (e.g., 100 μL) to the DPPH solution and mix well.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
- A control is prepared using the solvent instead of the ester solution.
- The percentage of radical scavenging activity is calculated using the formula: % Inhibition =
 [(Abs control Abs sample) / Abs control] * 100
- The IC50 value (the concentration of the ester required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the ester concentration.

Cytotoxic and Anticancer Activity

A growing body of evidence suggests that certain short-chain alkyl esters possess cytotoxic activity against various cancer cell lines. The mechanism of action can involve the induction of apoptosis, cell cycle arrest, and the disruption of cellular membranes. The length of the alkyl chain is a critical determinant of this activity.

Quantitative Cytotoxicity Data

The cytotoxic effect is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that is required for 50% inhibition of cell viability.



Compound Series	Alkyl Chain Length	Cell Line	IC50	Reference
Rosmarinic acid esters	C1 to C4	Vascular Smooth Muscle Cells	Decreasing trend, 2.84 μM for C4	[15]
p-Coumarate esters	C2, C4	B16-F10 (murine melanoma)	Butyl ester more active	[2]
C2, C4	SK-MEL-25 (human melanoma)	Butyl ester more active	[2]	
Prodigiosenes with alkyl esters	C6	Leukemia cell lines	Notable activity	[16]
Dihydroxy selenolane conjugates	C6 to C14	CHO cells	Cytotoxicity order: C6 < C8 < C10 ~ C12 > C14	[17]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

- 96-well tissue culture plates
- · Mammalian cell line of interest
- Complete cell culture medium
- Short-chain alkyl ester stock solutions
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

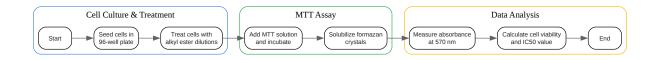


Microplate reader

Procedure:

- Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treat the cells with various concentrations of the short-chain alkyl ester for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
- After the treatment period, add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
- During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the untreated control, and the IC50 value can be calculated.

Experimental Workflow for Cytotoxicity Assay



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Workflow for MTT-based Cytotoxicity Assay.

Conclusion



Short-chain alkyl esters represent a versatile class of compounds with a wide array of promising biological activities. The structure-activity relationships, particularly the influence of the alkyl chain length, are critical determinants of their potency and selectivity. This technical guide has provided a comprehensive overview of their antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties, supported by quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms. It is anticipated that continued research in this area will further elucidate the therapeutic potential of short-chain alkyl esters and pave the way for the development of novel drugs and therapeutic agents.

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